1-Ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea
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Overview
Description
1-Ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea is a complex organic compound with a unique structure that includes an adamantyl group, which is known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea typically involves multiple steps, starting with the preparation of the adamantyl intermediate. The adamantyl group is introduced through a series of reactions involving adamantane derivatives. The final step involves the reaction of the adamantyl intermediate with ethyl isothiocyanate under controlled conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The thiourea group can form hydrogen bonds and interact with amino acid residues, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylthiourea: Similar structure but lacks the ethyl and carbamothioylamino groups.
N-Ethylthiourea: Contains the ethyl and thiourea groups but lacks the adamantyl moiety.
3-[(Ethylcarbamothioylamino)methyl]adamantane: Similar structure but differs in the positioning of functional groups.
Uniqueness
1-Ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea is unique due to the combination of the adamantyl group with the ethylcarbamothioylamino and thiourea groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4S2/c1-3-19-15(23)21-11-17-6-13-5-14(7-17)9-18(8-13,10-17)12-22-16(24)20-4-2/h13-14H,3-12H2,1-2H3,(H2,19,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSWXFXRWQANBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCC12CC3CC(C1)CC(C3)(C2)CNC(=S)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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